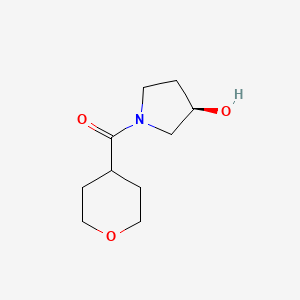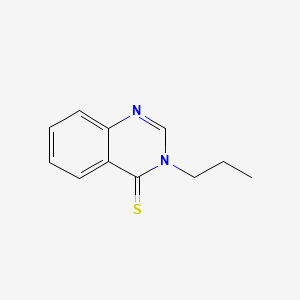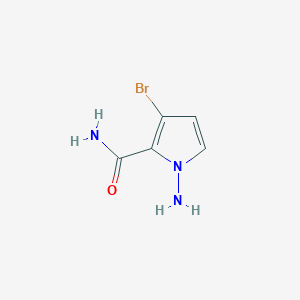![molecular formula C9H21NO2Si B11899009 N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide CAS No. 88237-56-3](/img/structure/B11899009.png)
N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide is an organic compound characterized by the presence of an isopropyl group, a trimethylsilyl group, and an acetamide moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide typically involves the reaction of isopropylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and facilitate efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide.
Hydrolysis: The major product is the corresponding alcohol.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Medicine: It is investigated for its potential use in drug development and as a protecting group in pharmaceutical synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The isopropyl and acetamide groups contribute to the compound’s reactivity and stability, facilitating its use in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(trimethylsilyl)acetamide
- N-Trimethylsilylacetamide
- N-(Methoxymethyl)-N-(trimethylsilyl)methylamine
Uniqueness
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide is unique due to the presence of both an isopropyl group and a trimethylsilyl group, which confer distinct reactivity and stability properties. This combination of functional groups makes it particularly useful in organic synthesis and as a reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
88237-56-3 |
|---|---|
Molekularformel |
C9H21NO2Si |
Molekulargewicht |
203.35 g/mol |
IUPAC-Name |
N-propan-2-yl-N-(trimethylsilyloxymethyl)acetamide |
InChI |
InChI=1S/C9H21NO2Si/c1-8(2)10(9(3)11)7-12-13(4,5)6/h8H,7H2,1-6H3 |
InChI-Schlüssel |
DVWIQENIMMDIOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CO[Si](C)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)

![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)





![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)




![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
